(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide
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Overview
Description
(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is an organic compound with the molecular formula C12H17NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of phenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a large-scale chemical synthesis process that involves the use of reactors and controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophilic substitution reactions with reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds and in the study of reaction mechanisms. Biology: It is used in biological research to study enzyme inhibition and protein interactions. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N,N-Diethyl-2-hydroxy-2-phenylacetamide (R and S isomers)
N,N-Diethyl-2-hydroxy-2-phenylacetamide (D and L isomers)
N,N-Diethyl-2-hydroxy-2-phenylacetamide (racemic mixture)
Uniqueness: (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is unique in its specific stereochemistry, which can influence its biological activity and chemical reactivity compared to its isomers and racemic mixture.
Properties
IUPAC Name |
(2R)-N,N-diethyl-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLCWYBQDGCVQE-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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